molecular formula C4H6N2O2S2 B8805315 Thiophene-2-sulfonohydrazide CAS No. 52260-00-1

Thiophene-2-sulfonohydrazide

Cat. No. B8805315
CAS RN: 52260-00-1
M. Wt: 178.2 g/mol
InChI Key: YIBACQHAKISWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-2-sulfonohydrazide is a useful research compound. Its molecular formula is C4H6N2O2S2 and its molecular weight is 178.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiophene-2-sulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene-2-sulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52260-00-1

Product Name

Thiophene-2-sulfonohydrazide

Molecular Formula

C4H6N2O2S2

Molecular Weight

178.2 g/mol

IUPAC Name

thiophene-2-sulfonohydrazide

InChI

InChI=1S/C4H6N2O2S2/c5-6-10(7,8)4-2-1-3-9-4/h1-3,6H,5H2

InChI Key

YIBACQHAKISWLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the reaction, excess hydrazine in the presence of a solvent, advantageously a lower alkanol, is reacted with the 2-thiophenesulfonyl chloride to form a 2-thiophenesulfonyl hydrazine. In the reaction, the 2-thiophenesulfonyl chloride is gradually added to the hydrazine solution which is maintained at a low temperature, advantageously between about 5° and up to about 15° C. The reaction mixture is then allowed to warm to room temperature, the solvent is removed in vacuo and a mixture of a heavy oil and a fluffy solid results. This mixture is treated with water and the solid is dissolved and the oil separated therefrom. This mixture of oil and water, which contains the hydrazine hydrochloride from the first reaction, is then placed in a flask containing a bromine solvent, advantageously chloroform, crushed ice is added thereto and to the resulting slurry bromine is added at such a rate that the reaction temperature remains below about 10° C. After the bromine has been added and the bromine color has dissipated, the layers are separated, the chloroform layer is dried over an appropriate desiccant, advantageously anhydrous magnesium sulfate, and the chloroform removed in vacuo to leave a yellow oil which crystallizes on addition of hexane to give the 2-thiophenesulfonyl bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lower alkanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.